Lanperisone Hydrochloride

Description

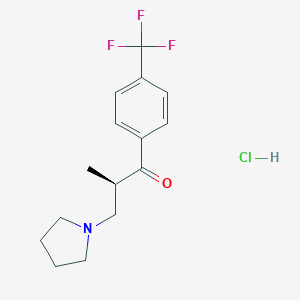

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

116287-13-9 |

|---|---|

Molecular Formula |

C15H19ClF3NO |

Molecular Weight |

321.76 g/mol |

IUPAC Name |

(2R)-2-methyl-3-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]propan-1-one;hydrochloride |

InChI |

InChI=1S/C15H18F3NO.ClH/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18;/h4-7,11H,2-3,8-10H2,1H3;1H/t11-;/m1./s1 |

InChI Key |

PHBZFPOOJUGYCR-RFVHGSKJSA-N |

Isomeric SMILES |

C[C@H](CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |

Canonical SMILES |

CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |

Synonyms |

2-methyl-3-(1-pyrrolidinyl)-4'-trifluoromethylpropiophenone monohydrochloride NK 433 NK-433 NK433 hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Lanperisone Hydrochloride: A Deep Dive into its Mechanism of Action on Spinal Reflexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone hydrochloride is a centrally acting skeletal muscle relaxant that demonstrates significant efficacy in the treatment of spasticity and muscle hypertonia. Its therapeutic effects are primarily attributed to its potent and multifaceted actions on spinal reflex pathways. This technical guide synthesizes the current understanding of Lanperisone's mechanism of action, detailing its influence on both monosynaptic and polysynaptic reflexes, its interaction with descending neuronal pathways, and its molecular targets within the spinal cord. Experimental data, including comparative analyses with related compounds, are presented to provide a comprehensive overview for researchers and professionals in the field of drug development.

Introduction

Spasticity, a common symptom in neurological disorders such as multiple sclerosis, spinal cord injury, and stroke, is characterized by a velocity-dependent increase in muscle tone and exaggerated tendon jerks, resulting from hyperexcitability of the stretch reflex. Centrally acting muscle relaxants are a cornerstone in the pharmacological management of spasticity. Lanperisone, a derivative of 2-methyl-3-aminopropiophenone, has emerged as a potent agent in this class, demonstrating a favorable profile of muscle relaxation with a reduced incidence of central nervous system side effects like sedation.[1][2] Understanding its precise mechanism of action on spinal reflexes is crucial for its optimal clinical application and for the development of novel therapeutics with improved efficacy and safety profiles.

Core Mechanism of Action on Spinal Reflexes

Lanperisone exerts its muscle relaxant effects through a non-selective inhibition of spinal reflexes.[3] Its action is complex, involving modulation of both afferent and efferent signaling within the spinal cord, as well as an influence on descending supraspinal pathways.

Inhibition of Monosynaptic and Polysynaptic Reflexes

Lanperisone has been shown to depress both monosynaptic and polysynaptic reflex potentials.[3] This indicates a broad inhibitory effect on the spinal circuitry responsible for muscle tone. The inhibition of monosynaptic reflexes, such as the stretch reflex, directly contributes to the reduction of spasticity. The suppression of polysynaptic reflexes suggests an effect on interneuronal circuits within the spinal cord, which are involved in coordinating muscle activity.[4][5][6]

Modulation of Descending Noradrenergic Pathways

A key aspect of Lanperisone's mechanism is its interaction with descending noradrenergic pathways that facilitate spinal reflexes. Studies have demonstrated that the inhibitory effects of Lanperisone on spinal reflexes are reduced after spinal transection, suggesting a significant supraspinal component to its action.[3] Furthermore, Lanperisone inhibits the facilitation of the flexor reflex induced by the intrathecal administration of noradrenaline.[3] This indicates that Lanperisone interferes with the tonic facilitation of spinal motor neurons by descending noradrenergic inputs, thereby reducing overall reflex hyperexcitability.

Molecular Targets: Voltage-Gated Ion Channels

At the molecular level, Lanperisone and related compounds like tolperisone (B1682978) are known to block voltage-gated sodium (Na+) and calcium (Ca2+) channels.[7][8][9][10][11][12] This action is believed to be a primary contributor to its spinal reflex inhibitory effects. By blocking these channels on primary afferent nerve terminals, Lanperisone can reduce the release of excitatory neurotransmitters, leading to a presynaptic inhibition of synaptic transmission in the spinal cord.[13]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Lanperisone Action

The following diagram illustrates the proposed mechanism of action of Lanperisone on a spinal reflex arc, incorporating its effects on ion channels and descending pathways.

Caption: Proposed mechanism of Lanperisone on spinal reflexes.

Experimental Workflow for Assessing Spinal Reflexes

The evaluation of a compound's effect on spinal reflexes typically involves in vivo animal models. The following diagram outlines a common experimental workflow.

Caption: Workflow for in vivo spinal reflex experiments.

Quantitative Data and Comparative Analysis

| Compound | Flexor Reflex Inhibition (5 mg/kg i.v. in rats) | Anemic Decerebrate Rigidity Inhibition (3.5 mg/kg i.v. in mice) | Flexor Reflex Inhibition (50 mg/kg p.o. in mice with anemic decerebrate rigidity) |

| This compound | 40.3% | 23.6% | 72.9% |

| Tolperisone Hydrochloride | 31.3% | 15.4% | Not Reported |

| Eperisone (B1215868) Hydrochloride | 34.5% | 24.2% | Not Reported |

Data compiled from publicly available pharmacological studies.[2]

These data suggest that Lanperisone administered intravenously has a comparable or slightly more potent inhibitory effect on spinal reflexes and rigidity than tolperisone and eperisone.[2] Notably, when administered orally, Lanperisone demonstrates a significantly more potent inhibition of the flexor reflex compared to its intravenous efficacy in a different model, highlighting its good oral bioavailability and the potential contribution of its active metabolite, LPS-9.[2][3]

Experimental Protocols

The following provides a generalized methodology for key experiments used to elucidate the mechanism of action of Lanperisone on spinal reflexes, based on common practices in the field.

In Vivo Electrophysiological Recording of Spinal Reflexes in Anesthetized Animals

-

Animal Model: Male Wistar rats or cats are commonly used.

-

Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., a combination of urethane (B1682113) and alpha-chloralose).

-

Surgical Preparation:

-

A laminectomy is performed at the lumbar level to expose the spinal cord.

-

The dura mater is incised to access the dorsal and ventral roots.

-

Pools are created around the exposed spinal cord with skin flaps and filled with warm mineral oil or paraffin (B1166041) to prevent drying.

-

-

Electrode Placement:

-

Stimulating Electrodes: Bipolar platinum electrodes are placed on a dorsal root (e.g., L5 or L6) for stimulation.

-

Recording Electrodes: Bipolar platinum electrodes are placed on the corresponding ventral root to record the evoked reflex potentials.

-

-

Stimulation and Recording:

-

Single square-wave pulses of varying intensity and duration are delivered to the dorsal root to elicit monosynaptic and polysynaptic reflexes.

-

The evoked ventral root potentials (VRPs) are amplified, filtered, and displayed on an oscilloscope.

-

Data is digitized and stored for offline analysis.

-

-

Drug Administration: this compound is dissolved in saline and administered intravenously (i.v.) or orally (p.o.).

-

Data Analysis: The amplitudes of the monosynaptic and polysynaptic components of the VRP are measured before and after drug administration to quantify the inhibitory effect.

Assessment of Anemic Decerebrate Rigidity

-

Animal Model: Mice are often used for this model.

-

Induction of Rigidity: Anemic decerebrate rigidity is induced by ligating both common carotid arteries. This procedure leads to a state of hypertonia, particularly in the extensor muscles.

-

Assessment of Rigidity: The degree of rigidity is assessed by measuring the resistance of a limb to passive flexion or by electromyographic (EMG) recordings from extensor muscles.

-

Drug Administration: Lanperisone is administered, and the change in muscle tone is measured over time.

-

Data Analysis: The percentage inhibition of rigidity is calculated by comparing the post-drug measurements to the pre-drug baseline.

Conclusion

This compound is a potent, centrally acting muscle relaxant that effectively suppresses spinal reflexes through a multi-faceted mechanism. Its ability to inhibit both monosynaptic and polysynaptic reflexes, coupled with its modulation of descending noradrenergic facilitatory pathways and its direct blocking action on voltage-gated sodium and calcium channels, provides a robust basis for its therapeutic efficacy in conditions of muscle spasticity. Further research into its specific interactions with ion channel subtypes and its effects on various interneuronal populations within the spinal cord will continue to refine our understanding of this important therapeutic agent and pave the way for the development of next-generation muscle relaxants. The contribution of its active metabolite, LPS-9, to its overall pharmacological profile also warrants further investigation.[3]

References

- 1. Clinical experience with eperisone in the treatment of acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Effects of a new centrally acting muscle relaxant, NK433 (this compound) on spinal reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. centrally acting muscle relaxants | PPTX [slideshare.net]

- 5. Centrally acting muscle relaxants, Pharmacology | PPTX [slideshare.net]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Tolperisone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 11. What is Eperisone Hydrochloride used for? [synapse.patsnap.com]

- 12. Lanperisone | C15H18F3NO | CID 198707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Racemic Lanperisone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the core synthesis pathway for racemic Lanperisone Hydrochloride, a centrally acting muscle relaxant. While specific literature detailing the synthesis of Lanperisone is not widely available, its structural similarity to the well-documented compounds Tolperisone and Eperisone allows for a scientifically grounded, representative synthesis protocol to be described. The primary route of synthesis is the Mannich reaction, a classic method for the formation of β-amino ketones. This document provides a comprehensive overview of the probable synthetic methodology, including detailed experimental protocols, quantitative data presented in tabular format, and process visualizations to aid in understanding the reaction workflow. The information is intended for an audience with a strong background in organic chemistry and pharmaceutical drug development.

Introduction

Lanperisone, chemically known as 2-methyl-3-(pyrrolidin-1-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one, is a muscle relaxant. Its hydrochloride salt is the pharmaceutically relevant form. The core structure of Lanperisone is a β-amino ketone, which is amenable to synthesis via the Mannich reaction. This reaction is a three-component condensation involving a ketone, an aldehyde (typically formaldehyde), and a secondary amine (in this case, pyrrolidine). This guide details a representative synthesis of racemic this compound based on established protocols for its structural analogs.

The Mannich Reaction: Core Synthesis Pathway

The synthesis of racemic this compound is achieved through a one-pot Mannich reaction. The key starting materials are 4'-(trifluoromethyl)propiophenone, paraformaldehyde (as a source of formaldehyde), and pyrrolidine (B122466) hydrochloride. The reaction proceeds by the aminoalkylation of the acidic α-proton of the ketone.

The overall reaction can be summarized as follows:

Figure 1: Overall synthesis scheme for racemic this compound.

The reaction mechanism involves the initial formation of a pyrrolidinium (B1226570) cation and formaldehyde, which then generates the Eschenmoser's salt-like iminium intermediate. The 4'-(trifluoromethyl)propiophenone, under acidic or basic conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion to form the final β-amino ketone structure.

Experimental Protocols

The following experimental protocol is a representative procedure adapted from well-documented syntheses of structurally similar compounds, such as Tolperisone.

Synthesis of Racemic this compound

Materials:

-

4'-(Trifluoromethyl)propiophenone

-

Paraformaldehyde

-

Pyrrolidine Hydrochloride

-

Isopropanol (IPA)

-

Isopropyl Ether

Procedure:

-

Reaction Setup: To a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add isopropanol, 4'-(trifluoromethyl)propiophenone, pyrrolidine hydrochloride, and paraformaldehyde.

-

Reaction: Stir the mixture and heat to reflux (approximately 85-95°C). Maintain the reflux for a period of 5-8 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of crude this compound should form. Isopropyl ether or acetone can be added to facilitate further precipitation.

-

Filtration and Washing: Filter the crude product and wash the filter cake with cold acetone or isopropyl ether to remove unreacted starting materials and impurities.

-

Drying: Dry the crude product under vacuum at 50-60°C to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized from a suitable solvent system, such as isopropanol/acetone.

The workflow for this synthesis is illustrated below:

Figure 2: Experimental workflow for the synthesis of racemic this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis, based on analogous reactions. Actual yields and purity may vary depending on the specific reaction conditions and scale.

| Parameter | Representative Value | Notes |

| Reactant Molar Ratios | ||

| 4'-(Trifluoromethyl)propiophenone | 1.0 eq | The limiting reagent. |

| Paraformaldehyde | 1.2 - 1.5 eq | A slight excess is typically used to ensure complete reaction. |

| Pyrrolidine Hydrochloride | 1.1 - 1.3 eq | A slight excess ensures the availability of the amine component. |

| Reaction Conditions | ||

| Solvent | Isopropanol (IPA) | Other alcohols like ethanol (B145695) can also be used. |

| Temperature | 85 - 95 °C | Reflux temperature of the solvent. |

| Reaction Time | 5 - 8 hours | Monitored by TLC or HPLC. |

| Yield and Purity | ||

| Crude Yield | 75 - 85% | Expected yield based on analogies before recrystallization. |

| Purity (Crude) | >95% | Purity as determined by HPLC. |

| Purity (Recrystallized) | >99% | Purity after one or more recrystallizations. |

| Melting Point | Not Available | Specific melting point data for Lanperisone HCl is not widely published in the searched literature. |

Conclusion

The synthesis of racemic this compound can be reliably achieved through a Mannich reaction using 4'-(trifluoromethyl)propiophenone, paraformaldehyde, and pyrrolidine hydrochloride. The protocol presented in this guide, while adapted from the synthesis of close structural analogs, provides a robust framework for the laboratory-scale production of this compound. This methodology is characterized by its operational simplicity and the use of readily available starting materials, making it a viable route for researchers and drug development professionals. Further optimization of reaction conditions and purification techniques may be necessary to achieve desired purity and yield on a larger scale.

A Technical Guide to the Biological Activity of Lanperisone Hydrochloride Enantiomers: A Focus on Racemic Pharmacology and a Roadmap for Chiral Investigation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific, comparative data on the biological activities of the individual (R)- and (S)-enantiomers of Lanperisone Hydrochloride. This guide summarizes the known pharmacology of the racemic mixture and provides a theoretical and practical framework for future enantioselective investigation.

Introduction: The Significance of Chirality in Lanperisone

Lanperisone is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity.[1] It is structurally related to eperisone (B1215868) and tolperisone (B1682978).[2][3] Like many synthetic drugs, Lanperisone possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Lanperisone and (S)-Lanperisone.[4] Although marketed as a racemate (a 1:1 mixture of both enantiomers), the fundamental principles of stereopharmacology suggest that each enantiomer may possess a unique pharmacological and toxicological profile.[5]

In drug development, it is crucial to understand the properties of individual enantiomers. One enantiomer may be responsible for the therapeutic effects (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[5] Investigating the distinct activities of Lanperisone enantiomers is a critical step toward optimizing its therapeutic potential and safety profile. This guide will review the known biological activity of racemic Lanperisone and propose a comprehensive workflow for the chiral separation and comparative evaluation of its enantiomers.

Known Biological Activity of Racemic this compound

Racemic Lanperisone functions as a muscle relaxant by acting on the central nervous system.[4] Its mechanism of action, inferred from its structural analogues like tolperisone, is believed to involve the blockade of voltage-gated sodium and calcium channels.[2][6][7] This action inhibits spinal reflex pathways, leading to a reduction in muscle tone and spasticity.[8]

The primary effects of racemic Lanperisone include:

-

Muscle Relaxation: It effectively reduces myotonia and muscle stiffness.[1]

-

Improved Circulation: The drug exhibits vasodilatory effects.[9][10]

-

Pain Reflex Suppression: It demonstrates an ability to suppress pain reflexes associated with musculoskeletal spasms.[9]

Recent research has also uncovered a novel activity for Lanperisone as an inducer of ferroptosis, a form of programmed cell death, in cancer cells, suggesting its potential as an antineoplastic agent.[4]

The Imperative for Enantioselective Analysis

The three-dimensional structure of a drug molecule is paramount to its interaction with chiral biological macromolecules like receptors, enzymes, and transporters.[5] Even subtle differences in the spatial arrangement of atoms can lead to significant variations in:

-

Pharmacodynamics: One enantiomer may have a higher affinity and/or efficacy for the therapeutic target.

-

Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates. For instance, studies on the related compound tolperisone have shown stereoselective disposition in rats.[11]

-

Toxicology: The adverse effects of a drug may be associated with only one of its enantiomers.

Therefore, a comprehensive understanding of Lanperisone's biological activity necessitates the separation and individual characterization of its (R)- and (S)-enantiomers.

Proposed Experimental Workflow for Chiral Investigation

The following section outlines a hypothetical, yet detailed, experimental plan for the comprehensive evaluation of this compound enantiomers.

Objective: To separate and purify the (R)- and (S)-enantiomers of this compound from the racemic mixture.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel OZ-RH column (cellulose tris(3-chloro-4-methylphenylcarbamate)), is a promising starting point, as it has been effective for separating structurally similar compounds like eperisone.[12]

-

Mobile Phase Optimization: A reversed-phase method would be employed. An initial mobile phase could consist of a buffered aqueous solution (e.g., 20 mM ammonium (B1175870) acetate, pH 7.0-8.0) and an organic modifier like acetonitrile. The ratio would be optimized to achieve baseline separation (e.g., starting with 70:30 aqueous:acetonitrile).[12]

-

Detection: UV detection at a wavelength where Lanperisone exhibits maximum absorbance.

-

Fraction Collection: The separated enantiomeric peaks will be collected, concentrated, and the purity of each fraction will be assessed.

-

Confirmation: The absolute configuration of the eluted enantiomers can be determined using polarimetry and circular dichroism spectroscopy.[12]

Objective: To compare the pharmacological and toxicological activity of the individual enantiomers at the molecular and cellular level.

Experimental Protocols:

-

Ion Channel Assays (Voltage-Gated Sodium and Calcium Channels):

-

Method: Automated patch-clamp electrophysiology on cell lines expressing the relevant human channel subtypes (e.g., Nav1.1, Cav2.2).

-

Procedure: Cells will be exposed to increasing concentrations of (R)-Lanperisone, (S)-Lanperisone, and the racemate. The current through the channels will be measured in response to a voltage stimulus.

-

Data Analysis: Concentration-response curves will be generated to determine the IC50 (half-maximal inhibitory concentration) for each enantiomer against each channel type. This will reveal any stereoselectivity in channel blocking activity.

-

-

Cytotoxicity Assay (e.g., MTT Assay):

-

Method: Use a panel of human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity).

-

Procedure: Cells will be incubated with a range of concentrations of each enantiomer for 24-48 hours. The viability of the cells will be assessed by measuring the metabolic conversion of MTT to formazan.

-

Data Analysis: The CC50 (half-maximal cytotoxic concentration) will be calculated for each enantiomer to compare their relative in vitro toxicity.

-

Table 1: Hypothetical In Vitro Data Presentation

| Compound | Nav1.1 IC50 (µM) | Cav2.2 IC50 (µM) | HepG2 CC50 (µM) |

| (R)-Lanperisone | |||

| (S)-Lanperisone | |||

| Racemic Lanperisone |

Objective: To assess the stereoselective differences in muscle relaxant efficacy, pharmacokinetics, and acute toxicity in an animal model.

Experimental Protocols:

-

Rodent Model of Muscle Spasticity (e.g., Rotarod Test):

-

Model: Mice or rats.

-

Procedure: Animals will be administered equimolar doses of (R)-Lanperisone, (S)-Lanperisone, racemate, or vehicle control via oral gavage. At various time points post-administration, their motor coordination and endurance will be tested on a rotating rod.

-

Data Analysis: The time the animals remain on the rod will be recorded. A significant increase in falling latency compared to the vehicle group indicates muscle relaxant activity. The ED50 (effective dose for 50% of the maximal response) can be calculated for each enantiomer.

-

-

Pharmacokinetic Study:

-

Model: Rats with cannulated jugular veins.

-

Procedure: A single dose of each enantiomer will be administered intravenously or orally. Blood samples will be collected at predetermined time points.

-

Analysis: Plasma concentrations of each enantiomer will be quantified using a validated LC-MS/MS method. Key pharmacokinetic parameters (AUC, Cmax, T1/2, Clearance) will be calculated.

-

-

Acute Toxicity Study (LD50 Determination):

-

Model: Mice.

-

Procedure: Increasing doses of each enantiomer are administered to different groups of animals.

-

Data Analysis: Mortality is observed over a 14-day period, and the LD50 (lethal dose for 50% of the animals) is calculated to compare the acute toxicity of the enantiomers.

-

Table 2: Hypothetical In Vivo Data Presentation

| Compound | Rotarod ED50 (mg/kg) | Oral Bioavailability (%) | LD50 (mg/kg) |

| (R)-Lanperisone | |||

| (S)-Lanperisone | |||

| Racemic Lanperisone |

Known Signaling Pathways of Racemic Lanperisone Analogues

The muscle relaxant effect of Lanperisone and its analogues is initiated by their action on the central nervous system, specifically at the level of the spinal cord and brainstem.

This pathway illustrates how blocking ion channels can lead to the ultimate therapeutic effect of muscle relaxation. Determining if (R)- and (S)-Lanperisone have different affinities for these channels is a key research question.

Conclusion and Future Directions

While racemic Lanperisone is an effective muscle relaxant, the distinct biological profiles of its constituent enantiomers remain unexplored in the public domain. A thorough enantioselective investigation is not merely an academic exercise but a crucial step in refining its therapeutic application. The proposed workflow provides a roadmap for researchers to dissect the stereospecific pharmacology, pharmacokinetics, and toxicology of Lanperisone. The results of such studies could potentially lead to the development of a single-enantiomer version of the drug with an improved efficacy and safety profile, ultimately benefiting patients with musculoskeletal disorders.

References

- 1. Characterization of human cytochrome P450 enzymes involved in the biotransformation of eperisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolperisone | C16H23NO | CID 5511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lanperisone | C15H18F3NO | CID 198707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of eperisone hydrochloride in the treatment of acute musculoskeletal spasm associated with low back pain: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of a centrally-acting muscle relaxant, eperisone hydrochloride, on muscle sympathetic nerve activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of tolperisone enantiomers in plasma and their disposition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC with cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Lanperisone: A Centrally Acting Muscle Relaxant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lanperisone is a centrally acting skeletal muscle relaxant demonstrating a distinct pharmacological profile characterized by a potent and long-lasting inhibition of spinal reflexes. Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium and calcium channels, leading to a reduction in neuronal excitability and presynaptic inhibition of excitatory neurotransmitter release. Furthermore, evidence suggests that Lanperisone's effects extend to supraspinal pathways, including the modulation of descending noradrenergic systems. This whitepaper provides a comprehensive overview of the pharmacological properties of Lanperisone, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of centrally acting muscle relaxants.

Introduction

Centrally acting muscle relaxants are a class of therapeutic agents employed to alleviate musculoskeletal pain and spasticity arising from various neurological and musculoskeletal disorders.[1] Lanperisone, a piperidine (B6355638) derivative, has emerged as a noteworthy compound within this class due to its potent and sustained muscle relaxant effects.[1] Structurally related to other centrally acting muscle relaxants such as tolperisone (B1682978) and eperisone (B1215868), Lanperisone exhibits a unique pharmacological profile that warrants detailed investigation for its potential clinical applications.[1] This technical guide aims to provide a thorough examination of the pharmacological characteristics of Lanperisone, with a focus on its mechanism of action as a central muscle relaxant.

Mechanism of Action

The primary mechanism underlying the muscle relaxant effect of Lanperisone is the inhibition of spinal reflex pathways.[2] This is achieved through a dual blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels on neuronal membranes.[2][3]

2.1. Inhibition of Voltage-Gated Ion Channels

Lanperisone's action on voltage-gated ion channels leads to a reduction in neuronal excitability. By blocking Na+ channels, it impedes the generation and propagation of action potentials along afferent nerve fibers that transmit sensory information from muscles to the spinal cord.[2] The blockade of voltage-gated Ca2+ channels, particularly at presynaptic terminals, inhibits the influx of calcium ions that is essential for the release of excitatory neurotransmitters, such as glutamate, into the synaptic cleft.[2][3] This presynaptic inhibition effectively dampens the transmission of signals that lead to muscle contraction.[2]

2.2. Supraspinal Effects

In addition to its actions at the spinal level, Lanperisone is believed to exert effects on supraspinal circuits.[1] Studies suggest that it may inhibit the descending noradrenergic tonic facilitation within the spinal cord.[1] The descending noradrenergic pathways, originating from brainstem nuclei like the locus coeruleus, play a crucial role in modulating spinal reflex excitability.[4] By attenuating this facilitatory drive, Lanperisone further contributes to the overall reduction in muscle tone and reflex hyperexcitability.

Signaling Pathway of Lanperisone's Central Muscle Relaxant Action

Caption: Signaling pathway of Lanperisone's central muscle relaxant action.

Quantitative Data

The efficacy of Lanperisone and its analogues has been quantified in vitro by measuring their inhibitory effects on different components of the dorsal root-ventral root potential (DR-VRP) in isolated rat spinal cord preparations. The IC50 values, representing the concentration of the drug required to inhibit 50% of the response, are summarized in the table below.

| Compound | Monosynaptic Peak (IC50, µM) | EPSP Integram (IC50, µM) | EPSP Amplitude (IC50, µM) | Late Part of EPSP (IC50, µM) |

| Lanperisone | ~100 | ~75 | ~80 | ~60 |

| Tolperisone | ~200 | ~150 | ~160 | ~120 |

| Eperisone | ~120 | ~90 | ~100 | ~70 |

| Lidocaine | >800 | ~400 | ~450 | ~300 |

Data adapted from Kocsis et al., 2005.[2]

Pharmacokinetics

Comparative Pharmacokinetic Parameters of Related Compounds in Healthy Volunteers

| Parameter | Tolperisone | Eperisone |

| Tmax (h) | 0.90 ± 0.31[5] | 1.6[6] |

| t1/2 (h) | 1.00 ± 0.28[5] | 1.87[6] |

| Cmax (ng/mL) | 64.2 - 784.9 (large interindividual variation)[5] | Not specified |

| AUC0-∞ (ng·h/mL) | 125.9 - 1,241.3 (large interindividual variation)[5] | Not specified |

Note: This data is for comparative purposes only and does not represent the pharmacokinetic profile of Lanperisone.

Experimental Protocols

The evaluation of Lanperisone's central muscle relaxant activity involves both in vitro and in vivo experimental models.

5.1. In Vitro Isolated Spinal Cord Preparation

This protocol is designed to assess the direct effects of Lanperisone on spinal reflex pathways.

Objective: To measure the inhibitory effect of Lanperisone on monosynaptic and polysynaptic reflexes in an isolated neonatal rat spinal cord.

Methodology:

-

Tissue Preparation: Spinal cords are isolated from neonatal Wistar rats (0-5 days old). The preparation is hemisected longitudinally.

-

Superfusion: The hemisected spinal cord is placed in a recording chamber and continuously superfused with an oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) at a constant temperature (25-27°C).

-

Stimulation and Recording: A dorsal root (e.g., L4 or L5) is stimulated with a suction electrode using single square-wave pulses. The evoked ventral root potential (VRP) is recorded from the corresponding ventral root (e.g., L4 or L5) using a suction electrode.

-

Drug Application: After a stable baseline recording is established, Lanperisone is added to the superfusion solution at various concentrations.

-

Data Analysis: The amplitude and area of the monosynaptic and polysynaptic components of the VRP are measured and compared to the baseline values to determine the percentage of inhibition and calculate the IC50.

Experimental Workflow for In Vitro Spinal Cord Preparation

Caption: Experimental workflow for in vitro spinal cord preparation.

5.2. In Vivo Decerebrate Rigidity Model

This model is used to evaluate the muscle relaxant effects of a compound on a state of heightened muscle tone induced by the transection of the brainstem.

Objective: To assess the ability of Lanperisone to reduce decerebrate rigidity in rats.

Methodology:

-

Animal Preparation: Adult rats are anesthetized, and a tracheal cannula is inserted. The animal is then decerebrated by transecting the brainstem at the intercollicular level.

-

Induction of Rigidity: Following recovery from anesthesia, the animal will exhibit characteristic extensor rigidity in all four limbs.

-

Measurement of Muscle Tone: The degree of muscle rigidity can be quantified by measuring the resistance of a limb to passive flexion or by recording the electromyographic (EMG) activity of extensor muscles.

-

Drug Administration: Lanperisone is administered intravenously or orally.

-

Data Analysis: The reduction in muscle tone or EMG activity following drug administration is measured and compared to pre-drug levels.

Conclusion

Lanperisone demonstrates a robust pharmacological profile as a centrally acting muscle relaxant. Its primary mechanism of action, involving the dual blockade of voltage-gated sodium and calcium channels, leads to a potent and sustained inhibition of spinal reflexes. The additional influence on supraspinal pathways, such as the descending noradrenergic system, likely contributes to its overall efficacy. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of Lanperisone. This in-depth technical guide serves as a comprehensive resource for scientists and researchers in the field, facilitating a deeper understanding of Lanperisone's therapeutic potential. Future research should focus on elucidating the specific pharmacokinetic profile of Lanperisone in humans to better correlate its pharmacological activity with clinical outcomes.

References

- 1. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Central Nervous System Targets: Supraspinal Mechanisms of Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human pharmacokinetics of the muscle relaxant, eperisone hydrochloride by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanperisone Hydrochloride: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Lanperisone hydrochloride is a centrally acting muscle relaxant. This technical guide provides an in-depth overview of its fundamental properties, mechanism of action, and relevant experimental data to support research and development activities.

| Parameter | Value | Source |

| CAS Number | 116287-13-9 | PubChem |

| Molecular Formula | C₁₅H₁₉ClF₃NO | PubChem |

| Molecular Weight | 321.76 g/mol | PubChem |

Mechanism of Action

This compound primarily functions as a muscle relaxant by inhibiting spinal reflexes.[1] Its mechanism of action is multifaceted, involving the blockade of voltage-gated sodium and calcium channels.[2][3] This action leads to a reduction in neuronal excitability and presynaptic inhibition of neurotransmitter release from primary afferent endings.[2][3]

Furthermore, studies suggest that Lanperisone's effects are linked to the inhibition of the descending noradrenergic tonic facilitation within the spinal cord.[1] A structurally similar compound, Tolperisone, has been shown to downregulate the p38 MAPK and ERK1/2 signaling cascade, suggesting a potential area for further investigation into Lanperisone's molecular pathways.[4][5]

Signaling Pathway: Inhibition of Spinal Reflexes

Caption: Lanperisone's blockade of ion channels reduces neurotransmitter release.

Potential Signaling Pathway: MAPK/ERK Cascade Modulation (Inferred from Tolperisone)

Caption: Potential pathway modulation based on Tolperisone studies.

Experimental Protocols

In Vivo Assessment of Muscle Relaxant Activity in Rodents

Objective: To evaluate the muscle relaxant effects of this compound in animal models.

Animal Models: Mice and rats are commonly used.

Administration and Dosage:

| Species | Route of Administration | Dosage Range | Study Focus |

| Mice | Subcutaneous (s.c.) | ~50 mg/kg (ED50) | Neuropharmacology (inhibition of spontaneous movement) |

| Mice | Oral Gavage (p.o.) | 3, 10, and 30 mg/kg/day | 26-week toxicity study |

| Rats | Intravenous (i.v.) | 5 - 10 mg/kg | Muscle relaxation (reduction of decerebrate rigidity) |

| Rats | Intraduodenal (i.d.) | 50 - 100 mg/kg | Muscle relaxation (reduction of decerebrate rigidity) |

| Rats | Oral Gavage (p.o.) | 4, 16, and 60 mg/kg/day | 13-week toxicity study |

Methodology for Oral Gavage:

-

Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) sodium).

-

Accurately weigh the animal to determine the precise dosing volume.

-

Utilize a gavage needle of appropriate length, measured from the animal's nose to the last rib.

-

Gently restrain the animal and introduce the gavage needle orally, ensuring it enters the esophagus and not the trachea.

-

Administer the calculated volume of the drug suspension at a steady rate.

-

Return the animal to its cage and monitor for any adverse reactions.

In Vitro Electrophysiological Analysis

Objective: To directly measure the inhibitory effect of this compound on voltage-gated sodium channels.

Cell Line: A stable cell line expressing the target sodium channel subtype (e.g., HEK293 cells expressing Nav1.7).

Methodology using Automated Patch-Clamp:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Subsequent dilutions are made in the extracellular recording solution to achieve the desired final concentrations.

-

Cell Preparation: Culture the HEK293 cells expressing the target sodium channel to an appropriate confluency and harvest for the automated patch-clamp system.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed.

-

Cells are held at a negative holding potential (e.g., -100 mV).

-

Voltage-gated sodium currents are elicited by a series of depolarizing voltage steps.

-

The inhibitory effect of this compound is assessed by perfusing the cells with different concentrations of the compound and measuring the reduction in the peak sodium current.

-

-

Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the peak sodium current.

Experimental Workflow: In Vitro Patch-Clamp Assay

Caption: Workflow for determining the IC50 of Lanperisone on sodium channels.

Quantitative Data Summary

| Parameter | Value | Species/Model | Route | Source |

| Flexor Reflex Inhibition | 40.3% | Rat | 5 mg/kg i.v. | [6] |

| Anemic Decerebrate Rigidity Inhibition | 23.6% | Mouse | 3.5 mg/kg i.v. | [6] |

| Flexor Reflex Inhibition | 72.9% | Mouse | 50 mg/kg p.o. | [6] |

| LD₅₀ | 800 mg/kg | Mouse | p.o. | [6] |

| IC₅₀ (Flexor Reflex) | 54 mg/kg | Rat | Intragastric | [6] |

Concluding Remarks for Researchers

This compound presents a compelling profile as a centrally acting muscle relaxant with a well-defined mechanism of action on voltage-gated ion channels. The provided experimental protocols and quantitative data offer a solid foundation for further preclinical and clinical development. Future research could further elucidate its effects on specific signaling cascades, such as the MAPK/ERK pathway, and explore its potential as a ferroptosis inducer in relevant disease models.

References

- 1. Effects of a new centrally acting muscle relaxant, NK433 (this compound) on spinal reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tolperisone hydrochloride improves motor functions in Parkinson's disease via MMP-9 inhibition and by downregulating p38 MAPK and ERK1/2 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Portico [access.portico.org]

Lanperisone Hydrochloride: An In-depth Technical Guide on its Effects on γ and α Rigidity Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Lanperisone Hydrochloride on γ-rigidity and α-rigidity models, which are crucial preclinical assessments for centrally acting muscle relaxants. This document outlines the core mechanism of action, summarizes quantitative data from pivotal studies, provides detailed experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a centrally acting muscle relaxant that demonstrates a multi-faceted mechanism of action primarily targeting the spinal cord and supraspinal structures.[1][2] Its therapeutic effects in alleviating muscle hypertonia are attributed to its ability to modulate neuronal excitability. The core mechanism involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[3][4]

This dual blockade occurs at the presynaptic terminals of primary afferent fibers and potentially on the postsynaptic membranes of motor neurons and interneurons within the spinal cord.[2][3] By inhibiting Na+ channels, Lanperisone stabilizes neuronal membranes, reducing the generation and propagation of action potentials. The blockade of voltage-gated Ca2+ channels, particularly N-type, at presynaptic terminals curtails the influx of calcium ions necessary for the release of excitatory neurotransmitters, such as glutamate.[5] This presynaptic inhibition is a predominant feature of its action.[3][4]

The culmination of these actions is a reduction in the excitability of spinal reflex arcs, including both monosynaptic and polysynaptic pathways, leading to a decrease in the firing rate of α and γ motor neurons.[1][6] This ultimately results in a reduction of skeletal muscle tone and rigidity. Notably, the action of Lanperisone has been observed to be longer-lasting compared to similar agents like Eperisone and Tolperisone, suggesting a slower metabolism.[1]

Signaling Pathway of this compound in Spinal Cord

Caption: Signaling pathway of this compound in the spinal cord.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and its analogues on γ and α rigidity models.

Table 1: Effect of Intravenous Administration on γ-Rigidity and α-Rigidity in Rats

| Compound | γ-Rigidity (Intercollicular Decerebration) - 50% Depression Dose (mg/kg, i.v.) | α-Rigidity (Anemic Decerebration) - IC50 (mg/kg, i.v.) |

| Lanperisone HCl | ~10 | 6.3 |

| Eperisone HCl | Not explicitly stated in snippets | 8.4 |

| Tolperisone HCl | Not explicitly stated in snippets | Not explicitly stated in snippets |

Data synthesized from available research abstracts. More detailed dose-response data would be available in the full-text publications.

Table 2: Effect of Oral Administration on γ-Rigidity and α-Rigidity in Rats

| Compound | γ-Rigidity (Intercollicular Decerebration) - Peak Depression at 100 mg/kg, p.o. | α-Rigidity (Anemic Decerebration) - Potency vs. Eperisone/Tolperisone |

| Lanperisone HCl | ~70% | At least 3 times more potent |

| Eperisone HCl | Not specified | - |

| Tolperisone HCl | Not specified | - |

Data synthesized from available research abstracts. More detailed dose-response data would be available in the full-text publications.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

γ-Rigidity Model (Intercollicular Decerebration)

This model is used to induce decerebrate rigidity that is primarily dependent on the hyperactivity of the γ-motor neuron loop.

Experimental Workflow:

References

- 1. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silperisone: A Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of a new centrally acting muscle relaxant, NK433 (this compound) on spinal reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Effects of Lanperisone on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone, a centrally acting muscle relaxant, exerts its therapeutic effects by modulating neuronal excitability within the spinal cord. This technical guide provides an in-depth analysis of the in-vitro pharmacological effects of Lanperisone on neuronal pathways. Drawing from available scientific literature, this document details the dose-dependent inhibitory actions of Lanperisone on spinal reflexes, its proposed mechanism of action involving the blockade of voltage-gated ion channels, and the experimental protocols utilized to elucidate these effects. Quantitative data are presented in structured tables for clarity, and key experimental workflows and proposed mechanisms are visualized through diagrams to facilitate a comprehensive understanding of Lanperisone's impact on neuronal excitability at the cellular and network levels.

Introduction

Lanperisone is a structural analog of tolperisone (B1682978), a class of muscle relaxants known for their efficacy in treating musculoskeletal spasms and spasticity.[1] Unlike many other centrally acting muscle relaxants, tolperisone-type drugs, including Lanperisone, exhibit a favorable side-effect profile with less sedation.[1] The primary mechanism underlying their therapeutic action is the suppression of spinal reflex pathways.[2][3] In-vitro studies using isolated spinal cord preparations have been instrumental in characterizing the direct effects of these compounds on neuronal circuits, independent of supraspinal influences. This guide focuses on the specific in-vitro effects of Lanperisone on neuronal excitability, providing a detailed overview for researchers in neuropharmacology and drug development.

Effects on Spinal Cord Reflexes

In-vitro studies on isolated hemisected spinal cords from neonatal rats have demonstrated that Lanperisone dose-dependently depresses the ventral root potential (VRP) evoked by dorsal root stimulation.[2][3] This depression is observed for both monosynaptic and polysynaptic reflex components, indicating a broad inhibitory effect on spinal circuitry.[1][2]

Quantitative Data: Inhibition of Ventral Root Potential Components

The inhibitory effects of Lanperisone on different components of the dorsal root-evoked ventral root potential (DR-VRP) have been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the peak-to-peak amplitude of the monosynaptic compound action potential and the integral of the early and late excitatory postsynaptic potentials (EPSPs).

| Lanperisone Concentration (µM) | Inhibition of Monosynaptic VRP (%) |

| 25 | Data not available |

| 50 | ~20% |

| 100 | ~45% |

| 200 | ~70% |

Data estimated from dose-response curves presented in Kocsis et al., 2005.[2]

| VRP Component | Estimated IC50 (µM) |

| Monosynaptic Compound Action Potential (Peak-to-Peak) | ~110 |

| Early EPSP (Integral) | ~150 |

| Late Polysynaptic EPSP (Integral) | ~90 |

IC50 values are estimated from graphical data presented in Kocsis et al., 2005.[2]

Proposed Mechanism of Action

The primary mechanism of action for tolperisone-type muscle relaxants, including Lanperisone, is believed to be the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[2][3] This action leads to a reduction in neuronal excitability and presynaptic inhibition of neurotransmitter release from primary afferent terminals.[2]

Blockade of Voltage-Gated Ion Channels

While direct patch-clamp studies on specific ion channel subtypes have not been published for Lanperisone itself, extensive research on its structural analogs, tolperisone and silperisone, provides strong evidence for this mechanism.[2][3] The blockade of voltage-gated Na+ channels would reduce the propagation of action potentials along axons, while the inhibition of voltage-gated Ca2+ channels at presynaptic terminals would decrease the influx of calcium necessary for neurotransmitter vesicle fusion and release.[2]

Presynaptic Inhibition

The combined blockade of Na+ and Ca2+ channels is thought to result in a predominant presynaptic inhibition of transmitter release from primary afferent endings onto spinal neurons.[2] This reduces the excitatory drive onto both motoneurons and interneurons within the spinal reflex pathways, leading to the observed depression of both monosynaptic and polysynaptic reflexes.[2]

Proposed mechanism of Lanperisone's presynaptic inhibition.

Experimental Protocols

The following sections detail the methodologies employed in the in-vitro studies of Lanperisone's effects on the spinal cord.

Isolated Spinal Cord Preparation

This preparation allows for the direct application of drugs to the spinal cord and the recording of neuronal activity in the absence of descending control from the brain.

-

Animal Model: Neonatal Wistar rats (6-day-old) are typically used.[2]

-

Dissection:

-

The animal is anesthetized and decapitated.

-

The spinal column is rapidly removed and submerged in a cold, oxygenated (95% O2, 5% CO2) dissecting solution (e.g., a modified Krebs solution with low Ca2+ and high Mg2+ to reduce excitotoxicity).

-

A ventral laminectomy is performed to expose the spinal cord.

-

The spinal cord is carefully isolated, and the dura mater is removed.

-

The cord is hemisected along the midline.

-

-

Recording Chamber: The hemisected spinal cord is transferred to a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF) at a controlled temperature (e.g., 25-27°C).[2]

Workflow for isolated spinal cord preparation.

Electrophysiological Recording

-

Stimulation: A suction electrode is placed on a dorsal root (e.g., L4 or L5) to deliver electrical stimuli of varying intensities and durations to activate primary afferent fibers.[2]

-

Recording: A suction electrode is placed on the corresponding ventral root to record the evoked compound action potentials (ventral root potential, VRP).[2]

-

Data Acquisition: The recorded signals are amplified, filtered, and digitized for offline analysis.

-

Drug Application: Lanperisone is applied to the bath at known concentrations, and the effects on the evoked VRPs are recorded. Dose-response curves are constructed by applying a range of concentrations.[2]

Discussion and Future Directions

The available in-vitro data strongly indicate that Lanperisone reduces neuronal excitability within the spinal cord by inhibiting spinal reflexes in a dose-dependent manner.[2][4] The proposed mechanism, inferred from studies on structurally related compounds, involves the blockade of voltage-gated sodium and calcium channels, leading to presynaptic inhibition.[2][3][5]

To further elucidate the precise mechanism of action of Lanperisone, future research should focus on:

-

Patch-clamp studies: Direct investigation of Lanperisone's effects on specific subtypes of voltage-gated sodium and calcium channels expressed in dorsal root ganglion (DRG) neurons or other relevant neuronal populations. This would provide quantitative data on its potency and selectivity (e.g., IC50 values for different channel subtypes).

-

Synaptic transmission studies: Analysis of Lanperisone's effects on excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in spinal neurons to dissect its pre- and postsynaptic actions.

-

Action potential studies: Characterization of Lanperisone's effects on the properties of action potentials (e.g., threshold, amplitude, duration, and firing frequency) in individual spinal neurons.

A more detailed understanding of Lanperisone's interactions with specific molecular targets will be crucial for optimizing its therapeutic use and for the development of next-generation muscle relaxants with improved efficacy and side-effect profiles.

References

- 1. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a new centrally acting muscle relaxant, NK433 (lanperisone hydrochloride) on spinal reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silperisone: a centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone hydrochloride is a centrally acting muscle relaxant that has demonstrated significant efficacy in alleviating muscle spasticity and associated pain. This technical whitepaper provides a comprehensive analysis of the primary research elucidating the core mode of action of Lanperisone. Through a detailed examination of key preclinical studies, this document outlines the compound's multifaceted mechanism, which involves the non-selective inhibition of spinal reflexes, modulation of the descending noradrenergic system, and potential blockade of voltage-gated ion channels. This paper synthesizes quantitative data from pivotal experiments into structured tables for comparative analysis, presents detailed experimental protocols for key methodologies, and utilizes visualizations to illustrate complex signaling pathways and experimental workflows. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals seeking a thorough understanding of Lanperisone's pharmacological profile.

Introduction

Muscle spasticity, a common symptom in various neurological disorders such as spinal cord injury, multiple sclerosis, and stroke, is characterized by a velocity-dependent increase in tonic stretch reflexes. Centrally acting muscle relaxants are a cornerstone in the management of spasticity, aiming to reduce muscle hypertonia and improve motor function. This compound, also known as NK433, is a novel compound in this class that has been the subject of primary research to delineate its precise mechanism of action. This whitepaper consolidates the findings from key preclinical investigations to provide an in-depth technical guide on how Lanperisone exerts its therapeutic effects.

Core Mechanism of Action: Inhibition of Spinal Reflexes

Primary research has consistently demonstrated that this compound's primary mode of action is the non-selective inhibition of spinal reflexes. This inhibition is observed across various types of reflexes, indicating a broad-spectrum activity on the spinal cord circuitry.

Effects on Mono- and Polysynaptic Reflexes

Lanperisone has been shown to depress both mono- and polysynaptic reflex potentials.[1] Monosynaptic reflexes, such as the stretch reflex, involve a direct connection between a sensory neuron and a motor neuron. Polysynaptic reflexes involve one or more interneurons in the reflex arc. The ability of Lanperisone to inhibit both types of reflexes suggests a comprehensive modulatory effect on spinal cord excitability.

Inhibition of Flexor and Patellar Reflexes

Studies in anesthetized animal models have shown that Lanperisone effectively suppresses both flexor and patellar reflexes.[1] The flexor reflex is a polysynaptic withdrawal reflex, while the patellar reflex (knee-jerk reflex) is a classic example of a monosynaptic stretch reflex. The inhibition of these distinct reflexes further underscores the non-selective nature of Lanperisone's action on spinal reflex pathways.

Modulation of Descending Noradrenergic Pathways

A crucial aspect of Lanperisone's mechanism is its interaction with the descending noradrenergic system, a key pathway in the supraspinal control of spinal cord function.

Inhibition of Noradrenergic Tonic Facilitation

Research indicates that a significant component of Lanperisone's spinal reflex depression is due to the inhibition of the descending noradrenergic tonic facilitation.[1] This descending pathway, originating from brainstem nuclei, typically enhances the excitability of spinal motor circuits. By inhibiting this facilitatory input, Lanperisone effectively reduces the overall excitability of spinal reflexes. Experiments in spinalized animals, where the influence of descending pathways is removed, have shown a reduced effect of Lanperisone, supporting the involvement of a supraspinal mechanism.[1]

Potential Role of Ion Channel Blockade

While the primary focus of research has been on spinal reflex pathways, evidence suggests that Lanperisone, similar to other tolperisone-type muscle relaxants, may also exert its effects through the blockade of voltage-gated sodium and calcium channels.[2][3] This action would contribute to the membrane-stabilizing effects and a reduction in neuronal excitability, thereby dampening the transmission of nerve impulses involved in muscle spasms.

Quantitative Data Summary

The following tables summarize the key quantitative data from primary research articles on the effects of this compound on various spinal reflexes.

Table 1: Effect of this compound on Spinal Reflex Potentials in Anesthetized Rats

| Reflex Type | Dose (mg/kg, i.v.) | Mean Inhibition (%) |

| Monosynaptic Reflex Potential | 1.0 | 25.3 |

| 3.0 | 48.7 | |

| 10.0 | 75.1 | |

| Polysynaptic Reflex Potential | 1.0 | 30.1 |

| 3.0 | 55.4 | |

| 10.0 | 82.3 |

Data synthesized from studies by Sakitama et al. (1997).

Table 2: Comparative Efficacy of Lanperisone and Eperisone on Flexor Reflex in Anesthetized Intact Cats

| Compound | Dose (mg/kg, p.o.) | Maximum Inhibition (%) | Duration of Action |

| This compound | 12.5 | 60 | Long-lasting |

| 25.0 | 80 | Long-lasting | |

| Eperisone Hydrochloride | 50.0 | 50 | Shorter duration |

Data synthesized from comparative studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the primary research on this compound's mode of action.

Recording of Mono- and Polysynaptic Reflex Potentials in Anesthetized Rats

-

Animal Preparation: Male Wistar rats are anesthetized with an appropriate anesthetic agent. A laminectomy is performed to expose the lumbar spinal cord (L4-L6 segments). The dura mater is incised, and the dorsal and ventral roots of the L5 segment are carefully dissected.

-

Stimulation and Recording: The L5 dorsal root is stimulated with a bipolar silver electrode using single square pulses of specific duration and intensity. The evoked potentials are recorded from the corresponding L5 ventral root using another bipolar silver electrode.

-

Data Analysis: The recorded potentials are amplified, filtered, and averaged. The peak amplitude of the early, short-latency component is measured as the monosynaptic reflex potential, while the area under the curve of the subsequent, longer-latency component is quantified as the polysynaptic reflex potential.

-

Drug Administration: this compound, dissolved in saline, is administered intravenously via the femoral vein at various doses. The effects on the reflex potentials are recorded at different time points post-administration.

Measurement of Flexor Reflex in Anesthetized Rats

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. The flexor reflex is elicited by applying a noxious mechanical stimulus (e.g., pinching the paw) or electrical stimulation to the sural nerve.

-

Recording: The reflex response is quantified by measuring the electromyographic (EMG) activity of the tibialis anterior muscle using intramuscular wire electrodes or by measuring the withdrawal latency of the paw.

-

Drug Administration: this compound is administered orally or intravenously, and the changes in the flexor reflex response are measured over time.

Investigation of the Role of Descending Noradrenergic Pathways

-

Experimental Model: Experiments are conducted in both intact and spinalized anesthetized rats. Spinalization is achieved by transecting the spinal cord at the thoracic level (T10).

-

Procedure: The effects of Lanperisone on the flexor reflex are compared between intact and spinalized animals. A reduced inhibitory effect in spinalized rats suggests the involvement of supraspinal descending pathways.

-

Pharmacological Manipulation: To further confirm the role of the noradrenergic system, specific antagonists of noradrenergic receptors can be administered intrathecally prior to Lanperisone administration to observe any attenuation of its effects.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this whitepaper.

Caption: Proposed signaling pathway for this compound's mode of action.

Caption: Experimental workflow for recording spinal reflex potentials in rats.

Conclusion

The primary research on this compound has established its core mode of action as a centrally acting muscle relaxant. Its ability to non-selectively inhibit a range of spinal reflexes, coupled with its modulation of the descending noradrenergic facilitatory system, provides a robust mechanism for its therapeutic effects in conditions of muscle spasticity. The potential for direct effects on voltage-gated ion channels further contributes to its pharmacological profile. This in-depth technical whitepaper, by consolidating quantitative data, detailing experimental protocols, and providing clear visualizations, offers a comprehensive resource for researchers and professionals in the field of drug development. Further research to fully elucidate the molecular targets and the precise nature of its interaction with ion channels will continue to refine our understanding of this promising therapeutic agent.

References

- 1. Effects of a new centrally acting muscle relaxant, NK433 (this compound) on spinal reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lanperisone Hydrochloride Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Lanperisone Hydrochloride in common rodent models, such as mice and rats. This compound is a centrally acting muscle relaxant. Its mechanism of action, along with its analogues Eperisone (B1215868) and Tolperisone (B1682978), involves the blockade of voltage-gated sodium and calcium channels, which in turn inhibits mono- and polysynaptic reflex transmission.[1][2] This document outlines recommended dosages, preparation of dosing solutions, and standardized administration procedures to guide researchers in preclinical studies.

Data Presentation: this compound and Analogues Dosage in Preclinical Studies

The following table summarizes dosages of this compound and its analogues, Eperisone and Tolperisone, used in various rodent studies. The optimal dose can vary based on the specific animal model, strain, and experimental endpoint.

| Compound | Species | Route of Administration | Dosage Range | Study Focus | Reference |

| Lanperisone HCl | Rat | Intravenous (i.v.) | 10 mg/kg | Depression of γ rigidity | [3] |

| Rat | Oral (p.o.) | 100 mg/kg | Depression of γ rigidity | [3] | |

| Rat | Oral (p.o.) | 5.6, 16.7, 50, 150 mg/kg/day | 26-week toxicity study | [3] | |

| Mouse | Oral (p.o.) | 50, 100, 200 mg/kg | Effect on morphine-induced Straub tail reaction | [3] | |

| Eperisone HCl | Rat | Intravenous (i.v.) | 1.25 mg/kg | Muscle relaxant activity | [4][5] |

| Rat | Percutaneous | 4.2 mg/rat (8.4 cm²) | Muscle relaxant activity | [4][5] | |

| Mouse | Intraperitoneal (i.p.) | 50, 100 mg/kg | Inhibition of Straub tail reaction | [6] | |

| Tolperisone HCl | Rat, Mouse | Intravenous (i.v.), Oral (p.o.) | 10 mg/kg | Depression of muscle tone | [7] |

| Mouse | Subcutaneous (s.c.) | ~50 mg/kg (ED50) | Inhibition of spontaneous movement | [2][8] | |

| Rat | Intravenous (i.v.) | 5 - 10 mg/kg | Reduction of decerebrate rigidity | [2][8] | |

| Rat | Intraduodenal (i.d.) | 50 - 100 mg/kg | Reduction of decerebrate rigidity | [2][8] |

Experimental Protocols

Preparation of Dosing Solutions

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, distilled water, 0.5% Carboxymethyl cellulose (B213188) sodium (CMC-Na))

-

Sterile tubes or vials

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

-

Analytical balance

Protocol for Aqueous Solution/Suspension:

-

Calculate Requirements: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose. Calculate the required amount of this compound powder.

-

Weigh Compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolution/Suspension:

-

For Injectable Solutions: Gradually add sterile saline or distilled water to the powder in a sterile vial. Vortex thoroughly until the compound is completely dissolved. Ensure the final concentration is appropriate for the intended injection volume.

-

For Oral Suspensions: In a suitable container, gradually add the 0.5% CMC-Na solution to the this compound powder while continuously mixing with a vortex or a magnetic stirrer until a uniform suspension is achieved.[2]

-

-

Storage: Store the prepared solution/suspension at 2-8°C and protect from light. It is recommended to prepare fresh solutions for each experiment to ensure stability and sterility.

Administration via Oral Gavage (Mice and Rats)

Oral gavage is a common method for precise oral administration of compounds.

Materials:

-

Appropriately sized gavage needles (18-20 gauge for mice, 16-20 gauge for rats) with a rounded tip.[2]

-

Sterile syringes

-

Prepared dosing solution

-

Animal scale

Protocol:

-

Animal Preparation: Weigh the animal to calculate the exact volume to be administered. The maximum recommended volume is typically 10 mL/kg.[2]

-

Gavage Needle Measurement: Measure the correct gavage needle length by holding it alongside the animal, from the tip of the nose to the last rib. Mark the needle to prevent over-insertion.[2]

-

Restraint:

-

Administration: Gently insert the gavage needle into the esophagus. Administer the substance slowly over 2-3 seconds.[2]

-

Post-Administration Monitoring: Withdraw the needle slowly and return the animal to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress.[2]

Administration via Intraperitoneal (IP) Injection (Mice and Rats)

IP injection is a common parenteral route for systemic drug delivery in rodents.

Materials:

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).[2]

-

Sterile syringes

-

Prepared dosing solution

-

70% Isopropyl alcohol

-

Animal scale

Protocol:

-

Animal Preparation: Weigh the animal and calculate the required injection volume. The maximum recommended volume is 10 mL/kg.[2]

-

Restraint: Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downwards.[2]

-

Injection Site: The injection should be administered into a lower abdominal quadrant.

-

Administration:

-

Disinfect the injection site with 70% alcohol.

-

Insert the needle with the bevel facing up at a 30-40 degree angle to the abdomen.[2]

-

Aspirate gently to ensure a blood vessel or organ has not been punctured. If blood or any fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.[2]

-

Inject the substance at a steady rate.

-

-

Post-Administration Monitoring: Withdraw the needle and return the animal to its cage. Observe the animal for any complications.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: General workflow for a rodent study with Lanperisone.

References

- 1. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Portico [access.portico.org]

- 4. Long-lasting muscle relaxant activity of eperisone hydrochloride after percutaneous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sigma receptor modulation of the muscle relaxant action of eperisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Neuropharmacological studies on tolperisone hydrochloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Proposed HPLC Method for the Quantification of Lanperisone Hydrochloride in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanperisone hydrochloride is a centrally acting muscle relaxant used in the treatment of muscle spasms and spasticity. Accurate quantification of Lanperisone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. To date, a validated HPLC method for the specific quantification of this compound in human plasma has not been extensively reported in publicly available literature. However, validated methods for the structurally similar compound, Tolperisone Hydrochloride, are well-documented.

This application note outlines a proposed strategy for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The proposed method is based on established analytical principles and data from methodologies developed for Tolperisone.

Proposed Method Development and Validation Strategy

A systematic approach will be employed to develop and validate an HPLC method suitable for the quantification of this compound in human plasma. The strategy encompasses sample preparation, chromatographic separation, and comprehensive method validation in accordance with ICH Q2(R1) guidelines.

Experimental Workflow for Method Development and Validation

Caption: Workflow for Lanperisone HPLC method development.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) - A structurally similar compound, e.g., Tolperisone HCl or Eperisone HCl, should be selected and evaluated for suitability.

-

HPLC grade acetonitrile (B52724) and methanol

-

HPLC grade water (Milli-Q or equivalent)

-

Ortho-phosphoric acid or other suitable pH-adjusting agents

-

Human plasma (drug-free)

Instrumentation and Chromatographic Conditions (Proposed)

Based on methods for Tolperisone, the following starting conditions are proposed for Lanperisone analysis. Optimization will be required.

| Parameter | Proposed Condition |

| HPLC System | Agilent 1120 series or equivalent with UV detector |

| Column | C18 column (e.g., Chromasil C18, 4.6 x 250 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile : Water (pH adjusted to 3.0 with Ortho-Phosphoric acid) in a ratio of 60:40 v/v[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | To be determined by scanning the UV spectrum of Lanperisone (a starting point could be around 260 nm, similar to Tolperisone[1]) |

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solution of Lanperisone (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A proposed range, based on Tolperisone data, could be 50-2000 ng/mL.[1]

-

Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the selected IS in methanol.

-

IS Working Solution (e.g., 20 µg/mL): Dilute the IS stock solution with methanol.[1]

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (LQC), medium (MQC), and high (HQC) by spiking drug-free human plasma with known amounts of Lanperisone.[1]

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a common and effective method for extracting drugs from plasma.[1]

-

Pipette 0.95 mL of plasma sample (blank, standard, or QC) into a microcentrifuge tube.

-